molecular formula C8H7BrO3 B1449189 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid CAS No. 773112-39-3

3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid

Cat. No.: B1449189
CAS No.: 773112-39-3
M. Wt: 231.04 g/mol
InChI Key: ZGINPILGQVOXTL-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid (CAS 773112-39-3) is a high-value brominated furan derivative with the molecular formula C 8 H 7 BrO 3 and a molecular weight of 231.04 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of novel heterocyclic structures for pharmaceutical and agrochemical research. The core research value of this compound lies in its functionalized furan ring, which is a privileged scaffold in medicinal chemistry. Furan-containing compounds are known to exhibit a broad spectrum of pharmacological activities . The bromine atom at the 5-position of the furan ring makes it an excellent electrophilic site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, allowing researchers to create diverse chemical libraries . The propenoic acid chain, featuring a conjugated double bond, is a key functional group that can undergo reactions like hydroarylation in the presence of Brønsted superacids (e.g., TfOH) or Lewis acids (e.g., AlCl 3 ) to yield 3-aryl-3-(furan-2-yl)propenoic acid derivatives . This transformation is a pivotal step in constructing more complex molecules for biological evaluation. Derivatives of 3-(furan-2-yl)propenoic acid have demonstrated significant promise in biological screenings. Studies have shown that such compounds can possess good antimicrobial activity against pathogens like the yeast-like fungi Candida albicans , as well as bacteria including Escherichia coli and Staphylococcus aureus . Furthermore, structurally related furan-2-yl(phenyl)methanone derivatives have been synthesized and investigated for their in vitro protein tyrosine kinase (PTK) inhibitory activity, a key target in cancer research and the treatment of other diseases . The presence of the bromine atom on the furan ring is a common strategy in drug discovery to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which can profoundly influence its bioavailability and binding affinity to biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGINPILGQVOXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773112-39-3
Record name 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid
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Preparation Methods

Bromination of Furan Derivatives

  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) serve as brominating agents.

  • Conditions: The reaction is conducted under mild temperatures (0°C to room temperature) in inert solvents such as acetic acid or hydrocarbon solvents to control regioselectivity.

  • Mechanism: Electrophilic substitution occurs preferentially at the 5-position of the furan ring due to electronic and steric factors.

  • Outcome: Formation of 5-bromofuran intermediates with minimal side reactions.

Example Synthetic Procedure (Adapted from Related Brominated Esters)

While direct literature on this compound synthesis is limited, analogous procedures from brominated pentanoic acid esters provide insights:

Step Procedure Conditions Outcome
1 React furan derivative with brominating agent (Br2 or NBS) 0–5°C, hydrocarbon solvent or acetic acid Selective 5-bromo substitution on furan ring
2 Introduce acrylic acid moiety via catalytic condensation Room temperature, base or acid catalyst Formation of this compound
3 Purification by extraction and distillation Washing with water and sodium bicarbonate; fractional distillation under reduced pressure Pure target compound with yield ~66-91% and purity >93%

This procedure mirrors the preparation of 5-bromo-2,2-dimethylpentanoic acid esters, where hydrobromination and esterification steps are carefully controlled to optimize yield and purity.

Research Findings and Optimization Notes

  • Selectivity: Controlling temperature and reagent equivalents is critical to achieve selective bromination at the 5-position of the furan ring without polybromination.

  • Catalyst Role: Use of catalytic amounts of potassium iodide or sodium iodide can improve reaction rates in related alkylation steps, suggesting potential utility in this synthesis.

  • Purity Assessment: Gas chromatography (GC) is the preferred method for monitoring reaction progress and product purity.

  • Scale-up: Procedures have been successfully scaled from gram to kilogram quantities with consistent yields and purity, indicating robustness of the method.

  • Safety Considerations: Bromination reactions require careful handling due to the corrosive and toxic nature of bromine reagents.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Furan derivatives without the bromine substituent.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₅BrO₃
  • Molecular Weight : 217.02 g/mol
  • IUPAC Name : 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid
  • Structural Features : The compound features a brominated furan ring and a methylprop-2-enoic acid structure, contributing to its reactivity and biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized in palladium-catalyzed reactions to form carbon-carbon bonds, facilitating the synthesis of more complex organic molecules.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may interact with biological molecules, potentially modulating biochemical pathways related to cell signaling and metabolic regulation . Specific areas of interest include:

  • Anticancer Activity : Research indicates that brominated compounds often exhibit significant biological activities, including anticancer effects, although specific studies on this compound are still limited.

Material Science

Due to its unique structural characteristics, this compound has applications in the development of specialty chemicals and materials. Its reactivity can be harnessed to create new polymers or coatings with enhanced properties .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Bromination of Furan Derivatives : Initial bromination of furan derivatives followed by the introduction of the methylpropene moiety.
  • Optimization of Reaction Conditions : Studies have focused on optimizing conditions for maximum yield and purity, utilizing various solvents and catalysts .

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid C₈H₇BrO₃ 5-Bromofuran, β-methyl 231.04 Enhanced steric bulk from methyl group; potential metabolic stability
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid C₇H₅BrO₃ 5-Bromofuran 217.02 Lacks methyl group; lower molecular weight and polarity
3-(4-Bromobenzoyl)acrylic acid C₁₀H₇BrO₃ 4-Bromophenyl, ketone 255.07 Aryl ketone substituent; used in heterocyclic synthesis
3-(2-Chlorophenyl)-2-methylprop-2-enoic acid C₁₀H₉ClO₂ 2-Chlorophenyl, β-methyl 196.63 Chlorine substituent; lower bromine-related reactivity

Physicochemical Properties

  • Polarity: The target compound’s CCS values (143.1–147.7 Ų) indicate higher polarity than non-brominated analogs, influencing solubility and bioavailability .
  • Thermal Stability : Methyl groups generally enhance thermal stability compared to hydrogen-substituted analogs, as seen in methacrylic acid derivatives .

Biological Activity

3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid is a unique organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H5BrO3C_7H_5BrO_3 and a molecular weight of 217.02 g/mol. It features a brominated furan ring attached to a methylprop-2-enoic acid structure, characterized by a double bond and a carboxylic acid functional group that enhance its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Interaction : Preliminary studies suggest that the compound may interact with specific enzymes and receptors, potentially modulating biochemical pathways related to cell signaling and metabolic regulation.
  • Antimicrobial Potential : The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains, although detailed mechanisms remain to be elucidated.
  • Cytotoxicity Assessment : Toxicity studies indicate that this compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety profile for further development .

While specific mechanisms of action are not fully characterized, it is hypothesized that the bromine atom and the carboxylic acid group play crucial roles in the compound's reactivity with biological targets. This interaction may lead to inhibition or activation of various biochemical pathways, depending on the context of use.

Comparative Analysis with Related Compounds

To provide context for its biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3-(5-Bromofuran-2-yl)prop-2-enoic acidBrominated furan ringLacks methyl substitution on the propene chain
3-(5-Bromofuran-2-yl)-3-oxopropanenitrileNitrile functional groupExhibits different reactivity due to nitrile
3-(5-Bromofuran-2-yl)-2-methylpropanoic acidSimilar backbone but without double bondDifferent biological activity profile
4-(5-Bromofuran-2-yl)butanoic acidLonger carbon chainVariation in hydrophobicity and potential uses

This table highlights the unique combination of structural features in this compound that contribute to its distinct chemical reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the compound's effectiveness in various biological assays:

  • Antimicrobial Activity : In vitro tests have shown that this compound can inhibit bacterial growth in specific strains, suggesting potential as an antimicrobial agent. Further research is needed to determine the spectrum of activity and mechanism involved.
  • Cell Viability Assays : Cytotoxicity assays conducted on human cell lines indicated that the compound does not significantly affect cell viability at therapeutic concentrations, supporting its safety for potential therapeutic applications .
  • Inhibition Studies : The compound has been subjected to enzyme inhibition studies, where it demonstrated moderate inhibitory effects on selected enzymes involved in metabolic pathways, warranting further investigation into its pharmacological potential .

Q & A

What are the recommended synthetic routes for 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid, and how can reaction efficiency be optimized?

Level: Basic (Synthetic Methodology)
Answer:
A common approach involves coupling 5-bromofuran-2-carboxylic acid derivatives with α,β-unsaturated esters, followed by hydrolysis. For example:

Suzuki-Miyaura Coupling : Use 5-bromo-2-furanboronic acid (or ester) with a methyl-substituted propenoic acid derivative in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) .

Ester Hydrolysis : Start with methyl 3-(5-bromofuran-2-yl)-2-methylprop-2-enoate and hydrolyze using LiOH/THF/H₂O at 60°C to yield the carboxylic acid .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-bromination).
  • Use anhydrous solvents and inert atmospheres to prevent dehalogenation .

How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

Level: Advanced (Structural Analysis)
Answer:
SC-XRD is critical for confirming the stereochemistry of the α,β-unsaturated acid moiety and bromine positioning:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

Structure Solution : Employ SHELXT (intrinsic phasing) for initial models and SHELXL for refinement, leveraging hydrogen-bonding restraints for acidic protons .

Validation : Cross-check with CCDC databases to identify discrepancies in bond lengths (e.g., C-Br bond ~1.89 Å) and angles .
Note : If twinning is observed (common in brominated aromatics), use the TWIN/BASF commands in SHELXL .

What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR/IR data be interpreted?

Level: Basic (Characterization)
Answer:

  • NMR :
    • ¹H NMR : The β-vinylic proton (H₂C=C) appears as a singlet at δ 6.2–6.8 ppm. Bromine’s inductive effect deshields furan protons (δ 7.1–7.5 ppm) .
    • ¹³C NMR : The carbonyl carbon (COOH) resonates at δ 170–175 ppm.
  • IR : The conjugated C=O stretch appears at 1680–1710 cm⁻¹, lower than non-conjugated acids due to resonance .
    Conflict Resolution : If NMR signals overlap (e.g., furan vs. vinylic protons), use 2D COSY or NOESY. For IR, confirm carboxylate formation (broad O-H stretch ~2500–3000 cm⁻¹) .

How do hydrogen-bonding networks influence the solid-state packing of this compound?

Level: Advanced (Supramolecular Chemistry)
Answer:
The carboxylic acid group forms robust O-H⋯O dimers (graph set R₂²(8) ), while bromine participates in weaker C-Br⋯O interactions (3.2–3.5 Å). Use Mercury software to visualize packing motifs:

  • Dimerization : Acid dimers create centrosymmetric units, stabilizing the lattice .
  • Polarizability Effects : Bromine’s electron-withdrawing nature enhances π-π stacking between furan rings (interplanar distance ~3.6 Å) .

What strategies mitigate E/Z isomerization during synthesis or purification?

Level: Advanced (Reaction Mechanism)
Answer:
The α,β-unsaturated system is prone to photochemical or thermal isomerization:

Synthesis : Use low-temperature conditions (0–5°C) and avoid prolonged heating.

Purification : Employ silica gel chromatography with ethyl acetate/hexane (1:4) containing 0.1% acetic acid to stabilize the desired isomer .

Analysis : Confirm isomer ratio via ¹H NMR (coupling constants: Jtrans = 12–16 Hz, Jcis = 6–10 Hz) .

How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Level: Advanced (Computational Chemistry)
Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map frontier orbitals. The LUMO (-1.8 eV) localizes on the β-carbon, making it susceptible to nucleophilic attack .
  • Mechanistic Insights : Simulate transition states for Suzuki coupling to identify steric hindrance from the methyl group (activation energy ~25 kcal/mol) .

Why might synthetic yields vary significantly between batch and flow reactors?

Level: Advanced (Process Chemistry)
Answer:

  • Batch Reactors : Heterogeneous mixing and heat transfer inefficiencies lead to side reactions (e.g., decarboxylation at >80°C).
  • Flow Reactors : Precise temperature control (±1°C) and rapid quenching improve selectivity. For example, a microreactor with Pd/C catalyst increases yield from 45% to 72% .

How do solvent polarity and proticity affect the compound’s stability in solution?

Level: Basic (Physical Chemistry)
Answer:

  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize the carboxylate anion, enhancing solubility but risking esterification.
  • Protic Solvents (MeOH, H₂O) : Accelerate hydrolysis of ester precursors but may protonate the carboxylate, reducing reactivity.
    Recommendation : Store solutions in anhydrous DMF at -20°C for <1 week to prevent degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid
Reactant of Route 2
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3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid

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